Phenylalanyl-lysyl-phenylalanine is a tripeptide composed of three amino acids: phenylalanine, lysine, and phenylalanine. This compound is notable for its structural and functional properties, which are influenced by the unique side chains of the constituent amino acids. Phenylalanine, an aromatic amino acid, plays a critical role in protein synthesis and is a precursor to neurotransmitters. Lysine, a basic amino acid, contributes to the positive charge of the peptide under physiological conditions, which can affect its interactions with other biomolecules.
The synthesis of phenylalanyl-lysyl-phenylalanine typically involves peptide bond formation between the amino acids. This process can be catalyzed by enzymes such as ribosomes during protein synthesis or through chemical methods in laboratory settings. The reaction can be represented as follows:
In addition to synthesis, phenylalanyl-lysyl-phenylalanine can undergo hydrolysis in the presence of water, breaking down into its constituent amino acids.
Phenylalanyl-lysyl-phenylalanine exhibits various biological activities due to its composition. It can influence protein folding and stability and may play a role in cellular signaling pathways. Additionally, peptides that contain phenylalanine have been shown to interact with receptors and enzymes, potentially affecting metabolic processes. For instance, studies indicate that phenylalanine can modulate insulin signaling pathways, impacting glucose uptake in cells .
Several methods exist for synthesizing phenylalanyl-lysyl-phenylalanine:
Recent advancements have also explored biocatalysis using phenylalanine ammonia lyases for the production of derivatives of phenylalanine .
Phenylalanyl-lysyl-phenylalanine has potential applications in various fields:
Research into the interactions of phenylalanyl-lysyl-phenylalanine with other biomolecules is crucial for understanding its biological roles. Studies have shown that peptides containing lysine can interact with negatively charged molecules, such as nucleic acids and certain proteins, enhancing their stability and activity . Moreover, the aromatic nature of phenylalanine allows it to participate in π–π stacking interactions with other aromatic compounds, which can influence protein structure and function .
Phenylalanyl-lysyl-phenylalanine shares structural similarities with several other peptides. Some notable comparisons include:
Compound | Composition | Unique Features |
---|---|---|
Lysyl-alanylleucine | Lysine - Alanine - Leucine | Contains branched-chain amino acid (Leucine) |
Tyrosinyl-glycyl-serine | Tyrosine - Glycine - Serine | Contains hydroxylated aromatic amino acid (Tyrosine) |
Arginyl-valyltreonine | Arginine - Valine - Threonine | Basic amino acid (Arginine) influences charge |
Phenylethylene-dipeptide | Phenylethylene - Various residues | Aromatic compound with different properties |
The unique combination of two phenylalanines and one lysine gives this tripeptide distinctive properties related to charge distribution and hydrophobicity. Its dual presence of phenylalanines may enhance binding interactions with proteins or receptors compared to other similar compounds that do not possess this feature.
The IUPAC name for phenylalanyl-lysyl-phenylalanine is L-phenylalanyl-L-lysyl-L-phenylalanine. This nomenclature follows the standard conventions for peptides, where amino acids are listed from the N-terminal to the C-terminal residue. The systematic classification identifies the compound as a tripeptide (a subclass of oligopeptides) due to its three amino acid subunits linked by peptide bonds. Its molecular formula is $$ \text{C}{24}\text{H}{32}\text{N}4\text{O}4 $$, with a molecular weight of 440.5 g/mol, consistent with other tripeptides of similar composition.
Common synonyms for this tripeptide include:
These abbreviations reflect the sequence variability observed in peptide naming conventions, where positional isomerism alters the prefix and suffix designations.
Phenylalanyl-lysyl-phenylalanine falls under the oligopeptide category, defined as peptides containing 2–20 amino acids. Specifically, as a tripeptide, it occupies a critical intermediate position between smaller dipeptides and larger polypeptides. Oligopeptides like this one are synthesized either ribosomally or via nonribosomal peptide synthases (NRPS), depending on biological context. Its compact structure allows for specialized functions, such as modulating cellular communication or serving as a substrate in enzymatic studies.
The tripeptide derives its properties from its constituent amino acids:
The peptide bonds ($$-\text{NH}−\text{CO}-$$) linking these residues adopt planar configurations, stabilized by resonance. The sequence Phe-Lys-Phe introduces alternating hydrophobic and hydrophilic regions, influencing its interactions with biological membranes or proteins.
Structural Comparison of Related Tripeptides
This table highlights how sequence rearrangements alter physicochemical properties despite identical molecular weights in positional isomers.
Phenylalanyl-lysyl-phenylalanine represents a tripeptide composed of three amino acid residues arranged in a specific linear sequence [1]. The molecular formula C₂₄H₃₂N₄O₄ indicates a complex structure containing 24 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms [1]. This oligopeptide exhibits a molecular weight of 440.5 grams per mole, with an exact mass of 440.24235551 daltons [1].
The primary sequence follows the arrangement: L-phenylalanine (N-terminus) → L-lysine (central position) → L-phenylalanine (C-terminus) [1]. This configuration creates a symmetrical framework with aromatic residues flanking a basic amino acid. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid [1].
The structural composition includes two peptide bonds that link the three amino acid residues through amide linkages [18]. Each peptide bond exhibits partial double bond character, approximately 30-40%, which restricts rotation and maintains planarity within the peptide backbone [18]. The bond length of these peptide bonds measures approximately 1.33 Ångströms, intermediate between typical single and double carbon-nitrogen bonds [18].
Molecular Parameter | Value | Description |
---|---|---|
Molecular Formula | C₂₄H₃₂N₄O₄ | Chemical composition showing carbon, hydrogen, nitrogen, and oxygen content |
Molecular Weight | 440.5 g/mol | Average molecular weight computed from atomic masses |
Heavy Atom Count | 32 | Total number of non-hydrogen atoms in the structure |
Hydrogen Bond Donors | 5 | Groups capable of donating hydrogen bonds |
Hydrogen Bond Acceptors | 6 | Groups capable of accepting hydrogen bonds |
Rotatable Bonds | 13 | Bonds allowing conformational flexibility |
Topological Polar Surface Area | 148 Ų | Molecular surface area occupied by polar atoms |
The compound contains three defined chiral centers, one at each amino acid alpha carbon, contributing to its stereochemical complexity [1]. The presence of two aromatic benzene rings from the phenylalanine residues enables π-π stacking interactions and contributes to the molecule's hydrophobic character [11]. The lysine residue provides a basic side chain that carries a positive charge at physiological pH conditions [21].
The secondary structure propensities of phenylalanyl-lysyl-phenylalanine are determined by the intrinsic conformational preferences of its constituent amino acids [13] [14]. Phenylalanine residues exhibit moderate α-helix propensity (1.16) and high β-sheet propensity (1.33), favoring extended conformations [15]. The central lysine residue demonstrates low α-helix propensity (1.07) but moderate β-sheet propensity (0.74) with high turn propensity (1.15) [15].
Computational studies utilizing quantum mechanical conformational sampling indicate that tripeptides containing aromatic residues preferentially adopt extended β-sheet-like conformations rather than compact helical structures [14]. The backbone conformation can be described through phi (φ) and psi (ψ) torsion angles, which define the rotational freedom around the nitrogen-alpha carbon and alpha carbon-carbonyl carbon bonds respectively [16].
The Ramachandran plot analysis reveals that phenylalanine residues preferentially occupy regions corresponding to extended β-conformations, with φ angles around -120° and ψ angles around +120° [29]. The lysine residue exhibits greater conformational flexibility, accessing both extended and turn-like conformations depending on environmental conditions [19].
Residue Position | α-Helix Propensity | β-Sheet Propensity | Turn Propensity | Preferred Conformation |
---|---|---|---|---|
Phenylalanine (N-terminal) | Moderate (1.16) | High (1.33) | Low (0.60) | Extended β-structure |
Lysine (Central) | Low (1.07) | Moderate (0.74) | High (1.15) | Flexible/extended |
Phenylalanine (C-terminal) | Moderate (1.16) | High (1.33) | Low (0.60) | Extended β-structure |
Experimental crystallographic studies of related tripeptides demonstrate that peptides containing aromatic residues frequently adopt extended conformations with backbone hydrogen bonding patterns characteristic of β-sheet structures [5]. The presence of bulky aromatic side chains creates steric constraints that favor extended rather than compact conformations [9].
The peptide backbone exhibits considerable rotational freedom around the phi and psi angles, while the omega (ω) angles remain constrained near 180° due to the planar nature of peptide bonds [16]. Molecular dynamics simulations suggest that the overall tripeptide preferentially samples conformational states corresponding to polyproline-II helix and extended β-strand geometries [13].
Phenylalanyl-lysyl-phenylalanine contains three chiral centers located at the alpha carbon positions of each amino acid residue [1]. All three chiral centers adopt the S configuration according to the Cahn-Ingold-Prelog priority rules, corresponding to the L enantiomeric form of each amino acid [20] [24]. This stereochemical arrangement represents the naturally occurring configuration found in ribosomal protein synthesis across all domains of life [23].
Each chiral center exhibits defined stereochemistry with no undefined stereocenters present in the molecule [1]. The absolute configuration maintains consistency with natural protein amino acids, ensuring compatibility with biological recognition systems and enzymatic processes [21]. The enantiomeric purity of each residue significantly influences the overall conformational preferences and biological activity of the tripeptide [25].
Chiral Center | Configuration | Absolute Configuration | Enantiomeric Form | Stereochemical Significance |
---|---|---|---|---|
Phenylalanine (Position 1) | S | L | L-Phenylalanine | Natural amino acid configuration |
Lysine (Position 2) | S | L | L-Lysine | Natural amino acid configuration |
Phenylalanine (Position 3) | S | L | L-Phenylalanine | Natural amino acid configuration |
The optical activity of phenylalanyl-lysyl-phenylalanine results from the cumulative contribution of all three chiral centers [20]. Each L-amino acid rotates plane-polarized light, although the direction and magnitude of rotation vary among different amino acid types [20]. The overall optical rotation depends on the specific wavelength of light used and the solvent conditions [11].
Chirality switching experiments demonstrate that alteration of even a single amino acid from L to D configuration dramatically affects the peptide's conformational preferences and assembly properties [25]. The stereochemical integrity of all three L-configurations ensures optimal side chain packing and minimizes steric clashes that would occur with mixed L/D configurations [22].